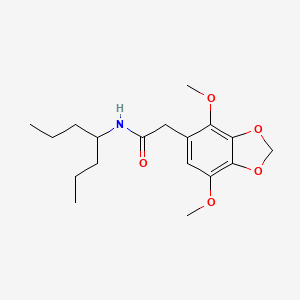![molecular formula C21H18FN3O5 B11472299 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11472299.png)
7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, and imidazopyridinone moieties. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and imidazopyridinone rings, followed by the introduction of the fluorophenyl group. Typical reaction conditions might include:
Formation of Benzodioxole Ring: This could involve the reaction of catechol with methoxy groups under acidic conditions.
Formation of Imidazopyridinone Ring: This might involve cyclization reactions using appropriate precursors.
Introduction of Fluorophenyl Group: This could be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the imidazopyridinone ring.
Substitution: The fluorophenyl group might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal Transduction: Modulation of signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one
- 7-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one
Uniqueness
The presence of the fluorophenyl group in “7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” might confer unique properties, such as increased binding affinity to certain biological targets or enhanced stability.
Properties
Molecular Formula |
C21H18FN3O5 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H18FN3O5/c1-27-18-14(7-15-19(20(18)28-2)30-10-29-15)13-8-16(26)24-21-17(13)23-9-25(21)12-5-3-11(22)4-6-12/h3-7,9,13H,8,10H2,1-2H3,(H,24,26) |
InChI Key |
GKMNWNBJJPDSIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3CC(=O)NC4=C3N=CN4C5=CC=C(C=C5)F)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-2,3-dimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11472218.png)
![3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11472226.png)
![8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11472237.png)
![12-(pyridin-4-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11472246.png)
![N-(4-chlorophenyl)-2-{[4-(3-chlorophenyl)-5-oxo-4,5,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide](/img/structure/B11472254.png)
![3-(phenylamino)-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11472260.png)
![N-[4-(Methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide](/img/structure/B11472266.png)
![N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11472277.png)
![N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine](/img/structure/B11472279.png)
![7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472283.png)

![6-cyclopentyl-1-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11472295.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11472307.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide](/img/structure/B11472312.png)
